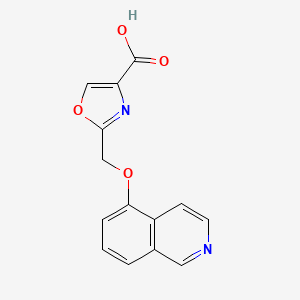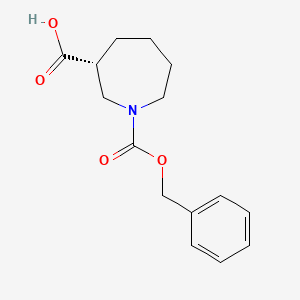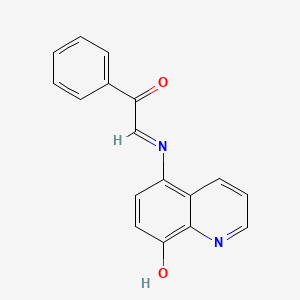
2-((Isoquinolin-5-yloxy)methyl)oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Isoquinolin-5-yloxy)methyl)oxazole-4-carboxylic acid is a heterocyclic compound that combines the structural motifs of isoquinoline and oxazole. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure allows it to participate in diverse chemical reactions, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Isoquinolin-5-yloxy)methyl)oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles can be achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Industrial Production Methods
the general approach involves the use of flow synthesis techniques, which offer improved safety and efficiency compared to batch synthesis .
Chemical Reactions Analysis
Types of Reactions
2-((Isoquinolin-5-yloxy)methyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Nucleophilic substitution reactions involving the isoquinoline moiety.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, DBU, bromotrichloromethane.
Substitution Reagents: Various nucleophiles can be used depending on the desired substitution pattern.
Major Products
The major products formed from these reactions include various substituted oxazoles and isoquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-((Isoquinolin-5-yloxy)methyl)oxazole-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((Isoquinolin-5-yloxy)methyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, leading to its observed bioactivities. The exact molecular targets and pathways are still under investigation, but its ability to interfere with biofilm formation and exhibit cytotoxic activity suggests a multifaceted mechanism .
Comparison with Similar Compounds
Similar Compounds
Macrooxazole A: Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate.
Macrooxazole D: Methyl 2-(4-hydroxybenzyl)-5-(oxiran-2-yl)-oxazole-4-carboxylate.
Uniqueness
2-((Isoquinolin-5-yloxy)methyl)oxazole-4-carboxylic acid is unique due to its combination of isoquinoline and oxazole structures, which are not commonly found together in a single molecule. This unique structure allows it to participate in a broader range of chemical reactions and exhibit diverse bioactivities compared to other oxazole derivatives .
Properties
Molecular Formula |
C14H10N2O4 |
|---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
2-(isoquinolin-5-yloxymethyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H10N2O4/c17-14(18)11-7-20-13(16-11)8-19-12-3-1-2-9-6-15-5-4-10(9)12/h1-7H,8H2,(H,17,18) |
InChI Key |
BWHCMSGGFHFXMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)OCC3=NC(=CO3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)acetic acid](/img/structure/B11846766.png)


![Ethyl 3-[(diethylamino)methyl]-1h-indole-2-carboxylate](/img/structure/B11846784.png)


![Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]-](/img/structure/B11846810.png)


![1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11846830.png)

![2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione](/img/structure/B11846854.png)


